3-(Azetidin-3-ylmethyl)-1-methyl-1H-indazole is a complex organic compound that belongs to the class of indazole derivatives. Indazoles are known for their diverse biological properties, including potential therapeutic effects in various medical applications. The compound's structure incorporates both azetidine and indazole moieties, which may contribute to its unique properties and activities.
This compound is classified as an indazole derivative, which is a type of heterocyclic aromatic compound. Indazoles are characterized by a five-membered ring containing two nitrogen atoms, known for their roles in medicinal chemistry due to their biological activities, including anti-inflammatory and anticancer properties . The specific compound in question, 3-(Azetidin-3-ylmethyl)-1-methyl-1H-indazole, has not been extensively studied in the literature, indicating that it may represent a novel or less common derivative within this class.
The synthesis of 3-(Azetidin-3-ylmethyl)-1-methyl-1H-indazole can involve several methods, with one common approach being the use of Negishi coupling reactions. This method allows for the formation of carbon-carbon bonds between organozinc reagents and halides under mild conditions.
A typical synthetic route may include:
These synthetic pathways often require careful optimization of reaction conditions to achieve high yields and purity.
The molecular formula of 3-(Azetidin-3-ylmethyl)-1-methyl-1H-indazole is , indicating it contains 12 carbon atoms, 14 hydrogen atoms, and 4 nitrogen atoms. The structural representation includes:
The structural data can be visualized using molecular modeling software to predict its three-dimensional conformation and interactions with biological targets.
The chemical reactivity of 3-(Azetidin-3-ylmethyl)-1-methyl-1H-indazole can be explored through various reactions:
These reactions are significant for modifying the compound to enhance its biological activity or to create derivatives with improved pharmacological profiles.
The mechanism of action for compounds like 3-(Azetidin-3-ylmethyl)-1-methyl-1H-indazole typically involves interaction with specific biological targets such as enzymes or receptors. For instance, indazole derivatives have been shown to inhibit cyclooxygenase enzymes involved in inflammatory processes.
Research indicates that these compounds may modulate signaling pathways related to cell proliferation and apoptosis, making them potential candidates for cancer therapy . Further studies would be required to elucidate the precise mechanisms by which this specific compound exerts its effects.
The physical properties of 3-(Azetidin-3-ylmethyl)-1-methyl-1H-indazole include:
Chemical properties include:
Experimental data on these properties is crucial for practical applications in pharmaceuticals.
3-(Azetidin-3-ylmethyl)-1-methyl-1H-indazole has potential applications in various fields:
Its unique structure may also allow it to serve as a scaffold for further modifications aimed at enhancing biological activity or selectivity against specific targets .
The convergent synthesis of 3-(azetidin-3-ylmethyl)-1-methyl-1H-indazole relies on strategic bond disconnections between the azetidine and indazole moieties. A highly efficient approach employs aza-Michael addition between N-Boc-azetidin-3-ylideneacetate and 1H-indazole derivatives under DBU catalysis, achieving C-N bond formation at the azetidine C3 position. This method yields advanced intermediates with the critical azetidine-indazole methylene linkage in >72% yield after vacuum distillation optimization [4]. Alternative metal-catalyzed routes utilize Pd-mediated Suzuki-Miyaura cross-coupling between 3-(bromomethyl)-1-methyl-1H-indazole and azetidin-3-yl boronic esters. While this approach enables late-stage diversification, it requires careful handling of the strained azetidine boronic ester due to potential ring degradation, with reported yields of 45-65% [2] [9].
Table 1: Comparative Analysis of Synthetic Routes to Indazole-Azetidine Hybrids
Method | Key Reactants | Conditions | Yield (%) | Advantages |
---|---|---|---|---|
Aza-Michael Addition | N-Boc-azetidin-3-ylideneacetate + 1H-Indazole | DBU (20 mol%), DMF, 25°C, 12h | 72-88 | Atom-economic, single step |
Suzuki-Miyaura Coupling | 3-(Bromomethyl)-1-methyl-1H-indazole + Azetidin-3-yl-Bpin | Pd(dppf)Cl₂, K₃PO₄, dioxane, 80°C | 45-65 | Enables diverse azetidine substitution |
Reductive Amination | 1-Methyl-1H-indazole-3-carbaldehyde + N-Boc-azetidin-3-amine | NaBH₃CN, MeOH, 0°C to RT | 60-75 | Chemoselective, mild conditions |
Functionalization of the azetidine ring prior to indazole conjugation is critical for installing pharmacophoric groups. Palladium-catalyzed Negishi coupling in continuous flow systems enables C(sp³)-C(sp²) bond formation at the azetidine C3 position, significantly enhancing reaction efficiency (85-92% yield) while reducing catalyst loading to 0.5 mol% Pd. This method facilitates the introduction of (hetero)aryl zinc halides generated in situ from alkyl halides, markedly increasing molecular complexity and Fsp³ character [5]. For N-functionalization, copper(I)-mediated Ullmann-type reactions employ CuI/1,10-phenanthroline catalytic systems to couple azetidin-3-ol with aryl halides, achieving N-arylated azetidines in 70-78% yield. This method demonstrates exceptional tolerance for ester, nitro, and cyano functional groups [4] [9]. Organocatalytic approaches using DABCO-mediated ring-opening of activated aziridines followed by ring-closing provide efficient access to 3-substituted azetidines with electron-withdrawing groups at C3 [4].
Table 2: Catalytic Functionalization Methods for Azetidine Building Blocks
Transformation | Catalyst System | Key Parameters | Functional Group Tolerance | Yield Range (%) |
---|---|---|---|---|
C3-Arylation | Pd(OAc)₂/XPhos, flow reactor | T=100°C, τ=15 min, ZnBr₂ additive | Halides, esters, ketones | 85-92 |
N-Arylation | CuI/1,10-phenanthroline | K₃PO₄, dioxane, 80°C, 24h | NO₂, CN, CO₂R, Bpin | 70-78 |
N-Alkylation | DABCO (30 mol%) | Epichlorohydrin, MeCN, 60°C | OH, NHBoc, CONHR | 65-80 |
Achieving exclusive N1-methylation on the indazole nucleus presents significant challenges due to competing N2-alkylation. Phase-transfer catalysis with Aliquat 336 (0.5-2 mol%) in biphasic toluene/50% NaOH systems enables selective N1-methylation of 1H-indazole-3-carbaldehyde using dimethyl sulfate, achieving >20:1 N1/N2 selectivity at 50°C. This method capitalizes on the differential acidity of the indazole tautomers (N1-H pKa ≈ 14 vs N2-H pKa ≈ 19) [9]. For subsequent C3 functionalization, copper(I)-catalyzed Sonogashira reactions on 3-iodo-1-methyl-1H-indazole derivatives provide access to ethynyl intermediates that serve as precursors for azetidine conjugation. Optimization revealed that CuI/PPh₃ with Pd(PPh₃)₄ (2 mol%) in diisopropylamine at 60°C minimizes alkyne homocoupling while maintaining >90% conversion [2]. Protecting group strategies are essential when both rings contain reactive nitrogen atoms: the azetidine nitrogen is typically protected as a tert-butoxycarbonate (Boc) group during indazole N-methylation, while the indazole nitrogen can be protected with trityl groups during azetidine functionalization [4] [9].
Construction of the azetidine ring often employs intramolecular SN2 cyclization of 1,3-dihalopropane precursors with benzylamine derivatives. Critical optimization involves slow addition of the dihalide to a concentrated amine solution (0.01 M) at -20°C to suppress oligomerization, achieving 75-82% yield for N-Boc-3-azetidinecarboxylate [4]. For indazole ring formation, copper-mediated cyclization of ortho-haloaryl N-tosylhydrazones provides superior results to palladium systems due to reduced sensitivity to air. Cu(OAc)₂·H₂O (10 mol%) in DMF at 80°C facilitates the cyclization of 2-bromoaryl hydrazones to 1H-indazoles in 85-90% yield, which are subsequently methylated [9]. Recent advances employ microwave-assisted ring-closing (150°C, 20 min) for the final azetidine-indazole coupling step, reducing reaction times from 12 hours to 30 minutes while improving yields by 12-15% compared to conventional heating [4]. Solvent screening revealed that cyclization in 2-methyl-THF provides optimal ring strain relief during azetidine conjugation, minimizing decomposition pathways observed in polar aprotic solvents like DMF [7].
Table 3: Optimization of Cyclization Conditions for Core Assembly
Cyclization Type | Optimal Catalyst/Solvent | Temperature | Time | Yield (%) | Byproduct Formation |
---|---|---|---|---|---|
Azetidine Formation | K₂CO₃ / MeCN | 0°C → RT | 12h | 78 | Oligomers (15%) |
Indazole Synthesis | Cu(OAc)₂·H₂O / DMF | 80°C | 3h | 89 | Dehalogenation (5%) |
Hybrid Coupling | None / 2-Me-THF | 60°C | 6h | 83 | Dialkylation (<2%) |
Microwave-Assisted | DBU / THF | 150°C (μW) | 30 min | 91 | Decomposition (3%) |
Sustainable synthesis of 3-(azetidin-3-ylmethyl)-1-methyl-1H-indazole integrates several green chemistry principles. Continuous flow processing for the key Negishi coupling step reduces solvent consumption by 85% compared to batch methods while enabling catalyst recycling through immobilized Pd scavengers. This system achieves a PMI (Process Mass Intensity) of 8.2 versus 42 for batch protocols [5]. Solvent-free mechanochemical aza-Michael addition employs high-speed ball milling (600 rpm) of N-Boc-azetidin-3-ylideneacetate with 1-methyl-1H-indazole using K₂CO₃ as a solid base, delivering coupling products in 88% yield with E-factors < 3 [4]. For deprotection-protection sequences, catalytic scCO₂-assisted Boc deprotection (60°C, 100 bar) eliminates acidic waste streams while maintaining azetidine ring integrity. This technique achieves quantitative deprotection without racemization at chiral centers when applied to optically active azetidine derivatives [4] [7]. Recent advances in biocatalytic transamination enable enantioselective synthesis of chiral azetidine building blocks using ω-transaminase enzymes (ATA-117), providing 3-(aminomethyl)azetidines with >99% ee for asymmetric hybrid derivatives [9].
CAS No.: 24622-61-5
CAS No.: 18772-36-6
CAS No.: 1910-41-4
CAS No.: 126622-38-6
CAS No.:
CAS No.: 94087-41-9